Cas no 873810-49-2 (2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide)

2-Chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide is a specialized organic compound featuring a chloroacetamide moiety linked to a sulfonated phenyl ring with a 2,6-dimethylmorpholine substituent. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The sulfonyl group enhances electrophilic character, while the morpholine ring contributes to solubility and stability. Its chloroacetamide functionality allows for further derivatization, enabling applications in cross-coupling reactions or nucleophilic substitutions. The compound’s well-defined stereochemistry and purity ensure consistent performance in synthetic pathways. Suitable for research and industrial use, it offers precise control in the development of bioactive molecules.
2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide structure
873810-49-2 structure
Product Name:2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide
CAS No:873810-49-2
MF:C14H19ClN2O4S
MW:346.829661607742
MDL:MFCD07685920
CID:844445
PubChem ID:16226848
Update Time:2025-10-28

2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-CHLORO-N-[4-[(2,6-DIMETHYLMORPHOLIN-4-YL)SULFONYL]PHENYL]ACETAMIDE
    • 2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide
    • 2-chloro-N-[4-(2,6-dimethylmorpholine-4-sulfonyl)phenyl]acetamide
    • 873810-49-2
    • AKOS016892730
    • CS-0239696
    • AKOS001187533
    • J-509143
    • Z119974842
    • 2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]acetamide
    • EN300-21791
    • 2-Chloro-N-(4-((2,6-dimethylmorpholino)sulfonyl)phenyl)acetamide
    • G76111
    • 2-CHLORO-N-[4-(2,6-DIMETHYLMORPHOLIN-4-YLSULFONYL)PHENYL]ACETAMIDE
    • MDL: MFCD07685920
    • Inchi: 1S/C14H19ClN2O4S/c1-10-8-17(9-11(2)21-10)22(19,20)13-5-3-12(4-6-13)16-14(18)7-15/h3-6,10-11H,7-9H2,1-2H3,(H,16,18)
    • InChI Key: FFPDNVPIQHMRJP-UHFFFAOYSA-N
    • SMILES: ClCC(NC1C=CC(=CC=1)S(N1CC(C)OC(C)C1)(=O)=O)=O

Computed Properties

  • Exact Mass: 346.0754060g/mol
  • Monoisotopic Mass: 346.0754060g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 476
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 84.1Ų

2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide

Research Briefing on 2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide (CAS: 873810-49-2)

Recent studies on the compound 2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide (CAS: 873810-49-2) have highlighted its potential as a key intermediate in the synthesis of novel bioactive molecules. This compound, characterized by its unique morpholine sulfonyl and chloroacetamide functional groups, has garnered attention for its role in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. The structural features of this molecule make it a versatile scaffold for further chemical modifications aimed at enhancing pharmacological properties.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 873810-49-2 as a precursor in the synthesis of selective PI3K inhibitors. The research demonstrated that derivatives of this compound exhibited significant inhibitory activity against PI3Kα, a key enzyme implicated in cancer cell proliferation. The study employed molecular docking and in vitro assays to validate the binding affinity and selectivity of the synthesized derivatives, providing a foundation for future drug development efforts targeting PI3K-related pathways.

Further investigations into the pharmacokinetic properties of 2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide have revealed promising stability and bioavailability profiles. A recent preclinical study indicated that the compound's sulfonyl morpholine moiety contributes to enhanced metabolic stability, while the chloroacetamide group facilitates covalent binding to target proteins. These findings suggest potential applications in the design of irreversible inhibitors, particularly for enzymes with nucleophilic active sites.

In addition to its therapeutic potential, 873810-49-2 has also been investigated for its utility in chemical biology. A 2024 report in ACS Chemical Biology described its use as a warhead in activity-based probes for profiling cysteine-reactive enzymes. The study showcased the compound's ability to selectively label and inhibit specific enzyme families, offering new tools for target identification and validation in complex biological systems.

Ongoing research continues to explore the broader applications of this compound, with recent patent filings indicating its incorporation into novel drug candidates for inflammatory and neurodegenerative diseases. The versatility of 2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide as a chemical building block underscores its importance in contemporary drug discovery pipelines.

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